1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone
Description
This compound features a piperazine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a thiazole ring linked via a thioether to a 2-oxo-2-phenylethyl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group enhances metabolic stability, while the thiazole-thioether linkage may influence receptor binding affinity. Though direct synthetic details are absent in the provided evidence, analogous methods involve coupling halogenated intermediates with thiols or tetrazoles under basic conditions (e.g., triethylamine in ethanol) .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c29-21(19-4-2-1-3-5-19)16-34-25-26-20(15-33-25)13-24(30)28-10-8-27(9-11-28)14-18-6-7-22-23(12-18)32-17-31-22/h1-7,12,15H,8-11,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZKKMBCSXXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)SCC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound contains several key structural motifs:
- Piperazine Ring : Commonly found in pharmaceuticals, it enhances interactions with neurotransmitter receptors.
- Benzo[d][1,3]dioxole Moiety : Contributes to the compound's lipophilicity and biological activity.
- Thiazole and Phenylethyl Groups : These enhance the compound's ability to bind to specific biological targets.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. Similar compounds have demonstrated potential in treating various neuropsychiatric disorders.
Key Findings
- Neurotransmitter Receptor Interaction : Studies indicate that modifications in the piperazine ring can significantly influence receptor affinity and selectivity. This is crucial for developing drugs targeting specific neurological conditions.
- Antimicrobial Properties : Related compounds have shown antimicrobial activity against various bacterial strains, suggesting that this compound may possess similar properties. For instance, derivatives with the benzo[d][1,3]dioxole group have been reported to exhibit antibacterial effects against Escherichia coli and Bacillus subtilis .
- Anticancer Potential : Research has highlighted the compound's potential in cancer therapy. In vitro studies suggest that it may regulate biomarkers associated with apoptosis in cancer cells, indicating a role in cancer treatment strategies .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(1,3-Benzodioxol-5-ylmethyl)piperazine | Piperazine + benzo[d][1,3]dioxole | Antidepressant potential | Lacks additional thiazole group |
| 4-Chloro-N-(benzo[d][1,3]dioxol-5-yl)methylpiperazine | Similar core structure | Antipsychotic activity | Different substitution pattern |
| N-benzodioxole derivative | Variations in substituents | Varies widely | Different pharmacological profiles |
Case Studies
Several studies have evaluated the biological activities of compounds similar to this compound:
- Antibacterial Activity : A study tested various benzodioxole derivatives against bacterial strains and found significant antibacterial activity, particularly from compounds with bulky hydrophobic groups .
- Anticancer Studies : Research involving carbonic anhydrase IX inhibitors demonstrated that related compounds could inhibit tumor growth and induce apoptosis in breast cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features:
- Piperazine Core : Common in all compared compounds, enabling interactions with biological targets (e.g., enzymes, receptors).
- Heterocyclic Substituents : Variations in substituents (e.g., benzothiazole, tetrazole, nitroimidazole) dictate physicochemical and pharmacological properties.
- Linkage Chemistry : Thioether, sulfonyl, or carbonyl groups influence solubility, stability, and binding kinetics.
Comparative Analysis:
Pharmacological and Physicochemical Properties
- Metabolic Stability : Methylenedioxyphenyl groups are resistant to oxidative metabolism, unlike nitroimidazole derivatives (e.g., compound 8), which may undergo nitro-reduction .
- Binding Affinity : Thioether linkages (target compound) vs. sulfonyl groups () may alter target interactions. Thioethers generally enhance hydrophobic interactions, while sulfonyl groups improve solubility.
Research Implications
- Anticancer Potential: Benzothiazole-piperazine analogs (e.g., 5i, 5j) show antiproliferative activity, suggesting the target compound may exhibit similar effects with improved stability .
- Antimicrobial Activity : Nitroimidazole derivatives () highlight the role of electron-withdrawing groups in targeting anaerobic pathogens, whereas the target compound’s neutral thioether may broaden spectrum .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
